molecular formula C10H12BrNO B1275774 N-(4-bromo-3,5-dimethylphenyl)acetamide CAS No. 64835-48-9

N-(4-bromo-3,5-dimethylphenyl)acetamide

Cat. No.: B1275774
CAS No.: 64835-48-9
M. Wt: 242.11 g/mol
InChI Key: HXXWQYBIQBWFDI-UHFFFAOYSA-N
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Description

N-(4-bromo-3,5-dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H12BrNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3,5-dimethylphenyl)acetamide typically involves the acylation of 4-bromo-3,5-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-3,5-dimethylaniline+acetyl chlorideThis compound+HCl\text{4-bromo-3,5-dimethylaniline} + \text{acetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromo-3,5-dimethylaniline+acetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in N-(4-bromo-3,5-dimethylphenyl)acetamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol or water.

  • Oxidation Reactions: : The methyl groups on the phenyl ring can be oxidized to form carboxylic acids. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction Reactions: : The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine. This reaction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Formation of amines from the acetamide group.

Scientific Research Applications

Organic Synthesis

N-(4-bromo-3,5-dimethylphenyl)acetamide serves as a versatile building block in organic synthesis. It is frequently utilized in the development of more complex chemical entities due to its ability to undergo various reactions such as nucleophilic substitutions and coupling reactions.

Biological Research

The compound has been employed in proteomics research to study protein interactions and functions. Its unique structural features allow it to interact with specific biological targets, making it valuable for investigating enzyme inhibition and receptor modulation .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Studies have shown that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent. Additionally, it has been explored for anticancer applications due to its ability to inhibit specific cancer-related pathways .

Antimicrobial Activity Study

A study assessed the antimicrobial efficacy of this compound alongside other brominated acetamides. Results indicated significant inhibition against a range of bacterial strains, demonstrating its potential as an effective antimicrobial agent.

Anticancer Research

In preclinical models, this compound was evaluated for its anticancer properties. It was found to inhibit the growth of several cancer cell lines by inducing apoptosis through mechanisms involving the inhibition of key signaling pathways related to cell survival .

Mechanism of Action

The mechanism of action of N-(4-bromo-3,5-dimethylphenyl)acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The bromine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

N-(4-bromo-3,5-dimethylphenyl)acetamide can be compared with other acetanilide derivatives, such as:

  • N-(4-chloro-3,5-dimethylphenyl)acetamide: : Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the halogen atoms.

  • N-(4-bromo-2,6-dimethylphenyl)acetamide: : Similar structure but with methyl groups at different positions. This positional isomer may have different steric and electronic effects, influencing its chemical and biological properties.

  • N-(4-bromo-3,5-dimethylphenyl)benzamide: : Similar structure but with a benzamide group instead of an acetamide group. The larger benzamide group may affect the compound’s solubility and reactivity.

Biological Activity

N-(4-bromo-3,5-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with bromine and two methyl groups at the 3 and 5 positions, linked to an acetyl group via an amide bond. The molecular formula is C11_{11}H12_{12}BrN2_2O, and it has a CAS number of 64835-48-9. Its unique substitution pattern influences both its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins. This can lead to alterations in enzyme activity or receptor signaling pathways .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance, derivatives exhibiting potent inhibitory effects against bromodomain-containing protein 4 (BRD4), which is implicated in various cancers, were identified .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (nM)Cell Line
44eBRD4180MDA-MB-231
44eCK2230MDA-MB-468

These findings suggest that this compound could be explored further as a dual-target inhibitor in cancer therapy.

Antibacterial and Antifungal Activity

Preliminary studies have indicated that this compound might exhibit antibacterial and antifungal properties. Its structural characteristics may allow it to disrupt microbial cell membranes or interfere with critical enzymatic pathways in pathogens .

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibition of acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases like Alzheimer’s. This suggests potential therapeutic applications beyond oncology.
  • In Vivo Studies : In animal models, compounds similar to this compound exhibited reduced tumor growth without significant toxicity, indicating a favorable safety profile for further development .

Properties

IUPAC Name

N-(4-bromo-3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-6-4-9(12-8(3)13)5-7(2)10(6)11/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXWQYBIQBWFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401176
Record name N-(4-bromo-3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64835-48-9
Record name N-(4-Bromo-3,5-dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64835-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-bromo-3,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(4-bromo-3,5-dimethylphenyl)
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3,5-dimethyl-phenylamine (130 mg) in CH2Cl2 (4 mL) was added acetic anhydride (0.123 mL) at 0° C. The mixture was allowed to warm up to room temperature and stirred for 2 h. The mixture was concentrated under reduced pressure. The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=10:90 to 60:40) to give N-(4-bromo-3,5-dimethyl-phenyl)-acetamide: MS (m/z) 244 (M+1); 1H NMR (CDCl3, 400 MHz) δ 7.24 (s, 2H), 2.35 (s, 6H), 2.13 (s, 3H).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.123 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzyltrimethylammonium tribromide (BTMA-Br3) (7.8 g, 20.21 mmol) was added to a solution of N-(3,5-dimethyl-phenyl)-acetamide (3.0 g, 18.38 mmol) in CH2Cl2/MeOH (90 ml/90 ml) at room temperature in an Ar atmosphere. The reaction mixture was stirred at room temperature for 10 minutes. The reaction mixture was concentrated under reduced pressure, and CH2Cl2 was then added to the resulting residue. The organic layer was washed with H2O, and then dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:EtOAc=1:1) to give N-(4-bromo-3,5-dimethyl-phenyl)-acetamide (4.0 g, yield 90%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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